4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Description
4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS: 40106-59-0) is a heterocyclic compound featuring a cyclohepta[4,5]thieno[2,3-d]pyrimidine core substituted at the C-4 position with a hydrazinyl (-NHNH₂) group .
Synthesis: The compound is synthesized by substituting the chlorine atom in 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS: 40106-58-9, MW: 238.73 g/mol) with hydrazine under reflux conditions in isopropanol, a method analogous to the preparation of arylaminothienopyrimidine derivatives .
Properties
IUPAC Name |
8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c12-15-10-9-7-4-2-1-3-5-8(7)16-11(9)14-6-13-10/h6H,1-5,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEOQQZABRMORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401198 | |
| Record name | ZINC04863320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40106-59-0 | |
| Record name | 4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40106-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZINC04863320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps :
Step 1: The starting material, 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine, is reacted with hydrazine hydrate in dioxane under heating conditions.
Step 2: The intermediate product is then subjected to further reaction with hydrazine hydrate in ethanol at 50°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can modify the thieno or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine group or the thieno ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azo compounds, while substitution reactions can introduce alkyl or acyl groups, modifying the compound’s properties.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Initial Reaction : The starting material, 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine, is reacted with hydrazine hydrate in dioxane under heating conditions.
- Intermediate Formation : The intermediate product undergoes further reaction with hydrazine hydrate in ethanol at 50°C to yield the final compound .
Chemistry
4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new derivatives that may exhibit enhanced properties or activities.
Biology
Research indicates that this compound possesses potential biological activities , particularly:
- Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and disruption of cellular processes .
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial and fungal strains .
Medicine
The compound is being investigated as a pharmaceutical intermediate for developing new drugs targeting specific diseases. Its ability to form covalent bonds with biological macromolecules suggests potential therapeutic applications in oncology and infectious diseases .
Case Studies
- Anticancer Research : In vitro studies have indicated that this compound can reduce the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis .
- Antimicrobial Testing : Clinical studies have assessed its efficacy against resistant bacterial strains and have shown promising results in inhibiting growth .
Mechanism of Action
The mechanism of action of 4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s unique structure allows it to interact with various biological targets, contributing to its observed biological activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
*Estimated based on molecular formula (C₁₁H₁₃N₄S).
Key Observations:
Substituent Impact on Physicochemical Properties: The hydrazinyl group in the target compound likely improves aqueous solubility compared to the chloro (logP: 4.54) and aryl sulfonamide derivatives due to its polar nature . The 4-amino analog (33b) exhibits a high melting point (264–266°C), suggesting strong intermolecular hydrogen bonding, whereas the 4-imino-3-amino analog (38) melts at 164–165°C, indicating reduced crystallinity .
Biological Activity: The aryl sulfonamide derivative (5f) demonstrates potent anticancer activity (IC₅₀: 5.07 µM against MCF-7 cells) and dual kinase inhibition, attributed to its bulky substituent enhancing target affinity . Chloroacetohydrazide derivatives show moderate cytotoxicity (IC₅₀ >5 µM), suggesting that steric hindrance or reduced membrane permeability may limit efficacy . The hydrazinyl group’s ability to form hydrogen bonds could mimic the pharmacophore of vandetanib, a known kinase inhibitor, though specific activity data for the target compound requires further validation .
Synthetic Flexibility: The 4-chloro precursor serves as a versatile intermediate for synthesizing derivatives like hydrazinyl, amino, and sulfonamide compounds . The hydrazinyl substituent enables further functionalization, such as condensation with carbonyl compounds to form pyrazole or triazole derivatives, as seen in related hydrazine-based scaffolds .
Biological Activity
4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS No: 40106-59-0) is a heterocyclic compound with the molecular formula C11H14N4S. Its unique structure, featuring a hydrazine group attached to a fused bicyclic system containing both thieno and pyrimidine rings, has attracted attention for its potential biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
The compound's molecular weight is approximately 234.32 g/mol. Its structure allows for various interactions with biological targets due to the presence of a hydrazine moiety that can form covalent bonds with nucleophilic sites in biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4S |
| Molecular Weight | 234.32 g/mol |
| CAS Number | 40106-59-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction may lead to various pharmacological effects, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : It exhibits activity against various bacterial and fungal strains.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of KB cells (human cervical cancer cells) with IC50 values ranging from 17.4 to 25.4 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In one study, it was found effective against Staphylococcus aureus and Escherichia coli , demonstrating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
Case Studies
- Antifungal Activity : A study reported that related compounds exhibited antifungal activity against Botrytis cinerea at concentrations as low as 50 mg/L. This suggests that 4-hydrazinyl derivatives could be explored for agricultural applications in controlling fungal pathogens .
- Antibacterial Screening : In a comparative study of thieno[2,3-d]pyrimidines, derivatives were screened against various bacterial strains including both Gram-positive and Gram-negative bacteria. The results indicated notable antibacterial efficacy which warrants further investigation into structural modifications to enhance activity .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta... | Moderate | Effective |
| 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thien... | High | Moderate |
| 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta... | Low | High |
Q & A
Q. What are the optimized synthetic routes for 4-hydrazinyl-tetrahydrocycloheptathienopyrimidine derivatives?
The synthesis typically involves cyclocondensation of hydrazine derivatives with thieno[2,3-d]pyrimidine precursors under acidic conditions. For example, refluxing azomethine intermediates in glacial acetic acid with DMSO as a catalyst yields target compounds after precipitation and recrystallization . Key parameters include reaction time (30–60 min), temperature (reflux), and solvent selection (acetic acid for recrystallization). Variations in substituents on the pyrimidine ring may require adjusting stoichiometry or introducing protective groups to prevent side reactions .
Q. How can structural characterization of this compound be validated?
Structural validation relies on a combination of spectral and analytical methods:
- 1H/13C NMR : Peaks for hydrazinyl protons (δ 8.5–9.5 ppm) and cycloheptathieno protons (δ 2.5–3.5 ppm for aliphatic hydrogens) .
- Mass spectrometry : Molecular ion peaks matching theoretical masses (e.g., [M+H]+ at m/z 290–320 for derivatives) .
- Elemental analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What computational strategies are effective for predicting biological activity in hydrazinyl-thienopyrimidine derivatives?
Molecular docking studies using Plasmodium falciparum enzymes (e.g., PfDHFR) or human kinase targets can prioritize derivatives for synthesis. For example, derivatives with electron-withdrawing substituents on the thieno ring showed higher binding affinities (−9.2 kcal/mol) in PfDHFR docking . Complement with MD simulations to assess ligand-protein stability over 100 ns trajectories .
Q. How can contradictory data in pharmacological evaluations be resolved?
Contradictions in bioactivity (e.g., anticonvulsant vs. antiparasitic efficacy) often arise from assay-specific conditions. Mitigation strategies include:
- Dose-response standardization : Test compounds at 1–100 μM ranges across multiple cell lines .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KINOMEscan) to identify polypharmacology .
- Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., t1/2 > 60 min for viable candidates) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Critical issues include:
- Byproduct formation : Monitor via HPLC (C18 columns, acetonitrile/water gradient) to detect impurities >0.5% .
- Solvent recovery : Optimize acetic acid recycling using fractional distillation (≥95% purity) .
- Crystallization control : Use seeded crystallization with 5–10% w/w seeds to ensure uniform crystal size .
Q. How can reaction mechanisms for hydrazine incorporation be elucidated?
Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated hydrazine (e.g., kH/kD > 1.5 suggests proton transfer steps) .
- In-situ FTIR : Track disappearance of carbonyl stretches (1700 cm⁻¹) and hydrazine N-H bends (1600 cm⁻¹) .
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps (e.g., cyclization barriers) .
Methodological Considerations
Q. What experimental designs are optimal for SAR studies?
Adopt a factorial design with variables:
Q. How can spectral data inconsistencies be troubleshooted?
For ambiguous NMR signals:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
